molecular formula C17H17NO2S B14485795 2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine CAS No. 65448-26-2

2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine

Cat. No.: B14485795
CAS No.: 65448-26-2
M. Wt: 299.4 g/mol
InChI Key: BJUMGBVZHFERSN-UHFFFAOYSA-N
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Description

2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with benzyl and methoxy substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base, followed by cyclization with formaldehyde and methanol to introduce the methoxy groups . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green synthesis methods, such as microwave irradiation and solvent-free conditions, are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or methoxy positions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA/RNA, acting as a groove binder, which may interfere with the replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one: Shares the benzothiazine core but differs in the position and type of substituents.

    2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one: Contains a benzoxazinone ring instead of a benzothiazine ring.

    4-Methyl-6,7-dimethoxycoumarin: Features a coumarin ring with similar methoxy substituents

Uniqueness

2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxy groups enhances its potential for diverse chemical modifications and biological activities.

Properties

CAS No.

65448-26-2

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

2-benzyl-6,7-dimethoxy-4H-1,3-benzothiazine

InChI

InChI=1S/C17H17NO2S/c1-19-14-9-13-11-18-17(8-12-6-4-3-5-7-12)21-16(13)10-15(14)20-2/h3-7,9-10H,8,11H2,1-2H3

InChI Key

BJUMGBVZHFERSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CN=C(S2)CC3=CC=CC=C3)OC

Origin of Product

United States

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